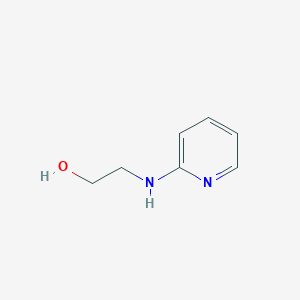

2-(Pyridin-2-ylamino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLOQLKUWBXBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329529 | |

| Record name | 2-(pyridin-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-04-4 | |

| Record name | 2-(2-Pyridinylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-2-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Pyridin-2-ylamino)ethanol" chemical properties and structure

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety via a secondary amine. This structure imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, known for its diverse biological activities, while the amino-ethanol group provides a site for further chemical modification and can participate in hydrogen bonding and coordination with metal ions.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental methodologies and data relevant to researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound is a solid at room temperature, often appearing as a pale yellow substance.[3] Its structure consists of three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This combination allows it to act as a versatile intermediate in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89943-04-4 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4][5] |

| Appearance | Solid, Pale yellow solid | [3][4] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][5] |

| InChI | InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | [4] |

| InChI Key | UYLOQLKUWBXBBN-UHFFFAOYSA-N | [4] |

Structural Characteristics

Synthesis and Analysis Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established reactions for analogous compounds, such as its N-methylated derivative used in the synthesis of Rosiglitazone, a robust synthetic and analytical workflow can be proposed.[1][7][8]

Proposed Synthesis Methodology

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloropyridine with ethanolamine.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq) and ethanolamine (1.2 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, though some syntheses of similar compounds are run neat (without solvent).[7]

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl byproduct.

-

Heating: Heat the reaction mixture to 120-140°C and maintain for several hours (e.g., 12-24 hours).[7][8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Methodology:

-

Chromatography (Purity): Purity is typically assessed using HPLC or UHPLC-MS.[7] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common system.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 139.08.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: Expected signals would include distinct aromatic protons for the pyridine ring, two methylene triplets (-CH₂-N and -CH₂-O), and broad singlets for the N-H and O-H protons.

-

¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and the two aliphatic carbons of the ethanol moiety would be expected.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would include O-H and N-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600-1400 cm⁻¹).[9]

Caption: Standard workflow for the analytical characterization of the final compound.

Applications in Research and Drug Development

Pyridine derivatives are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[2] this compound and structurally similar compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Pharmaceutical Synthesis

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant.

-

Neurological Disorders: A structural isomer, 2-Amino-1-pyridin-2-yl-ethanol, is utilized in the development of drugs targeting neurological disorders.[3]

-

Antidiabetic Agents: The closely related N-methylated analog is a key intermediate in the synthesis of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1][8]

-

Anti-Vertigo Medication: The related compound 2-(2-pyridyl)ethanol is a known metabolite of Betahistine, a drug used to treat vertigo.[10] This highlights the metabolic relevance of the pyridyl-ethanol scaffold.

Ligand in Coordination Chemistry

The molecule contains three potential coordination sites: the pyridine nitrogen, the amine nitrogen, and the hydroxyl oxygen. This allows it to act as a versatile chelating ligand for various metal ions. The resulting metal complexes have potential applications in catalysis and materials science.[3] For instance, the related ligand 2-(pyridin-2-yl)ethanol is known to form stable, distorted octahedral complexes with metals like Nickel(II).[11] The ability of the amino group to also coordinate would allow for the formation of even more stable bidentate (N,N) or tridentate (N,N,O) complexes.

Caption: Chelation of a metal ion by this compound as a tridentate ligand.

Conclusion

This compound is a functionally rich molecule with significant potential as a chemical intermediate. Its structural components are present in numerous biologically active compounds, underscoring its relevance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound in the creation of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into its spectroscopic properties and coordination chemistry will undoubtedly expand its applications.

References

- 1. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 89943-04-4|this compound|BLD Pharm [bldpharm.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]

- 11. Bis[2-(pyridin-2-yl)ethanol-κ2 N,O]bis(thiocyanato-κN)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties and synthetic methodologies related to 2-(Pyridin-2-ylamino)ethanol. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines its molecular characteristics and provides an exemplary synthetic workflow.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Solid | [1][2] |

Experimental Protocols

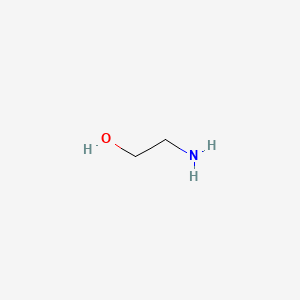

While specific experimental protocols for the synthesis of this compound can vary, a general and representative approach involves the reaction of 2-chloropyridine with ethanolamine. Below is a conceptual laboratory-scale synthesis protocol.

Objective: To synthesize this compound.

Materials:

-

2-chloropyridine

-

Ethanolamine

-

An appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine and an excess of ethanolamine in DMF.

-

Addition of Base: Add potassium carbonate to the mixture. The base will act as a scavenger for the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain stirring for several hours until the reaction is complete (monitoring by Thin Layer Chromatography - TLC is recommended).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.

Caption: A generalized workflow for chemical synthesis and purification.

References

Spectroscopic Profile of 2-(Pyridin-2-ylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(Pyridin-2-ylamino)ethanol. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally related compounds, particularly 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the expected spectral features and providing detailed experimental protocols for acquiring actual data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on characteristic spectroscopic values for similar molecular structures. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-3 | 7.3 - 7.5 | ddd | |

| Pyridine H-4 | 6.5 - 6.7 | t | |

| Pyridine H-5 | 7.4 - 7.6 | ddd | |

| Pyridine H-6 | 8.0 - 8.2 | ddd | |

| N-H | 5.0 - 6.0 | br s | Broad singlet, may exchange with D₂O |

| O-H | 2.5 - 4.0 | br s | Broad singlet, may exchange with D₂O |

| -CH₂- (adjacent to NH) | 3.4 - 3.6 | t | |

| -CH₂- (adjacent to OH) | 3.7 - 3.9 | t |

ddd: doublet of doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-3 | 108 - 110 |

| Pyridine C-4 | 137 - 139 |

| Pyridine C-5 | 113 - 115 |

| Pyridine C-6 | 147 - 149 |

| -CH₂- (adjacent to NH) | 45 - 47 |

| -CH₂- (adjacent to OH) | 60 - 62 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 138 | [M]⁺ | Molecular Ion |

| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 94 | [C₅H₆N₂]⁺ | 2-aminopyridine fragment |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS). ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.

-

For EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). EI is a hard ionization technique that will likely result in the molecular ion [M]⁺ and significant fragmentation.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Stability and Storage of 2-(Pyridin-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Pyridin-2-ylamino)ethanol. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, from storage and handling to experimental use and formulation. This document outlines the key factors influencing its stability, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling procedures.

Chemical Profile and General Stability

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It features a pyridine ring linked to an ethanolamine moiety via a secondary amine. This structure, containing both a pyridine ring and an amino-alcohol functional group, suggests potential susceptibility to certain degradation pathways.

Generally, this compound is considered stable under recommended storage conditions.[1] However, as with many amino-pyridine and ethanolamine derivatives, it may be sensitive to oxidation, light, and moisture.[2] Degradation can lead to changes in purity, which may impact experimental results and the safety profile of any derived products. Visual signs of degradation can include a color change (e.g., from white or off-white to yellow or brown), clumping of the solid, or the development of an odor.[2]

Key Physicochemical Properties (Illustrative)

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Solid | |

| Purity | >95% | [1] |

| Incompatible Materials | Strong oxidizing agents | [1] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | [1] |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is advisable to minimize degradation.[2] Some sources recommend refrigeration at 2-8°C.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment (PPE), including gloves and safety glasses.[1][3] Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1] Wash hands thoroughly after handling.[1][3] Keep away from sources of ignition.[1]

Potential Degradation Pathways and Stability Data

Forced degradation studies are essential to identify these potential degradation products and to develop stability-indicating analytical methods. The following tables present a hypothetical summary of stability data based on typical results from such studies for a compound of this nature.

Table 1: Hypothetical Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |

| 2.0 (0.01 M HCl) | 60 | 24 | < 5 | 2-aminopyridine, ethylene glycol |

| 7.0 (Water) | 60 | 24 | < 2 | Not significant |

| 12.0 (0.01 M NaOH) | 60 | 24 | < 5 | Not significant |

Table 2: Hypothetical Oxidative Stability of this compound

| Oxidizing Agent | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |

| 3% H₂O₂ | 25 | 24 | 10-15 | N-oxide derivatives |

| Air | 40 | 72 | < 5 | Not significant |

Table 3: Hypothetical Photostability of this compound (Solid State)

| Light Source | Intensity | Time (hours) | Degradation (%) | Observations |

| ICH Option 2 (Cool White Fluorescent and Near UV) | 1.2 million lux hours & 200 W h/m² | As per ICH Q1B | < 2 | Slight yellowing of the surface |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Hydrolytic Stability Study

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, neutral, and basic conditions.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in 0.01 M HCl (acidic), purified water (neutral), and 0.01 M NaOH (basic).

-

Incubation: Transfer aliquots of each solution into sealed vials and place them in a temperature-controlled bath at a specified temperature (e.g., 60°C).

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration.

Oxidative Stability Study

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%.

-

Incubation: Store the solution in a sealed, light-protected vial at room temperature (25°C).

-

Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and any oxidative degradants.

-

Data Analysis: Calculate the percentage of degradation over time.

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound in its solid state.

Methodology (based on ICH Q1B guidelines):

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples for any physical changes (e.g., color) and for purity using a validated HPLC method.

-

Data Analysis: Compare the purity of the exposed sample to that of the control sample to determine the extent of photodegradation.

Biological Context: Relevance to Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not well-documented, derivatives of this compound have been investigated as potential enzyme inhibitors.[1] For instance, some derivatives have shown inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines, which are important signaling molecules.

The NAPE-PLD signaling pathway is crucial for the production of endocannabinoids and other bioactive lipids. Understanding this pathway can provide context for the development of drugs targeting this enzyme.

Caption: NAPE-PLD signaling pathway and potential inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a comprehensive stability study of a chemical compound like this compound.

Caption: General workflow for stability testing of a chemical compound.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While it is a generally stable compound, precautions should be taken to protect it from light, moisture, and strong oxidizing agents. The protocols and information provided in this guide offer a framework for assessing and maintaining the stability of this compound, ensuring the reliability and reproducibility of experimental outcomes. For critical applications, it is always recommended to re-qualify the material if it has been stored for an extended period or if there are any signs of degradation.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Pyridin-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Pyridin-2-ylamino)ethanol (CAS No. 89943-04-4). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₇H₁₀N₂O.[1] While detailed experimental data on some of its physical properties are limited, the available information is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95% | [1] |

| CAS Number | 89943-04-4 | [1] |

| Synonyms | N-(2-Pyridylamino)ethanol, 2-(2-Pyridinylamino)ethanol, 2-(2-Hydroxyethylamino)pyridine | [1] |

Safety and Hazard Information

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as follows:

| Classification | Code | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed |

Toxicological Information

Given the presence of the aminopyridine moiety in this compound, it is prudent to assume it may exhibit similar neurotoxic properties.

Caption: Postulated neurotoxicity pathway of this compound.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is essential when handling this compound. The following procedures are based on standard laboratory safety practices and information from Safety Data Sheets.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Item | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Spill and Disposal Procedures

-

Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound is a chemical that is harmful if swallowed and may pose neurotoxic risks similar to other aminopyridine compounds. Strict adherence to the safety and handling procedures outlined in this guide is crucial to minimize exposure and ensure a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet before working with this compound and be prepared to implement appropriate emergency procedures if necessary.

References

"2-(Pyridin-2-ylamino)ethanol" solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. An understanding of its solubility in different solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available solubility information for this compound and related compounds, along with a general experimental protocol for solubility determination.

Predicted Solubility Profile

The molecular structure of this compound contains both a polar hydroxyl (-OH) group and a pyridine ring, which can participate in hydrogen bonding. This suggests a propensity for solubility in polar solvents.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Structure | Solvent System | Reported Solubility |

| 2-(2-pyridyl)ethanol | C₇H₉NO | Polar (e.g., Water, Alcohols) | Highly Soluble[1] |

| Non-Polar (e.g., Hexane) | Limited Solubility[1] | ||

| 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | C₈H₁₂N₂O·HBr | Polar (e.g., Methanol, Ethanol) | Soluble[2] |

| Pyridine | C₅H₅N | Water | Moderately Soluble |

| Organic (e.g., Ethanol, Ether, Chloroform) | Highly Soluble[3] |

Based on these related compounds, it is predicted that This compound will exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, and limited solubility in non-polar aprotic solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Potential biological activities of "2-(Pyridin-2-ylamino)ethanol" derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2-(Pyridin-2-ylamino)ethanol Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological potential is a perpetual endeavor. Among these, derivatives of this compound have emerged as a promising class of compounds, demonstrating a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further investigation and development in this area.

Anticancer Activity

Derivatives of the this compound core structure have been investigated for their potential as anticancer agents, with studies revealing cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives appears to be linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related pyridine derivatives.

| Compound ID | Target Cell Line/Enzyme | Activity | IC50 (µM) | Reference |

| 8e | MCF-7 (Breast Cancer) | Antiproliferative | 0.22 | [1] |

| 8n | MCF-7 (Breast Cancer) | Antiproliferative | 1.88 | [1] |

| 8a-d, 8g, 8i, 8k, 8l | MCF-7 (Breast Cancer) | Antiproliferative | 3.03 - 7.03 | [1] |

| 8b | VEGFR-2 | Enzyme Inhibition | 5.0 ± 1.91 | [1] |

| 8e | VEGFR-2 | Enzyme Inhibition | 3.93 ± 0.73 | [1] |

| Spiro-pyridine 7 | Caco-2 (Colon Cancer) | Antiproliferative | 7.83 ± 0.50 | [2] |

| Spiro-pyridine 8 | HepG-2 (Liver Cancer) | Antiproliferative | 8.42 ± 0.7 | [2] |

| Spiro-pyridine 5 | Caco-2 (Colon Cancer) | Antiproliferative | 9.78 ± 0.7 | [2] |

| Spiro-pyridine 5 | HepG-2 (Liver Cancer) | Antiproliferative | 10.58 ± 0.8 | [2] |

| 12m | HSC-T6 (Hepatic Stellate Cells) | Anti-fibrotic | 45.69 | [3] |

| 12q | HSC-T6 (Hepatic Stellate Cells) | Anti-fibrotic | 45.81 | [3] |

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Antiproliferative Activity against MCF-7 Cells

This protocol is based on the methodology described for the evaluation of pyridine-urea derivatives.[1]

-

Cell Culture: MCF-7 cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours. Doxorubicin and Sorafenib can be used as positive controls.

-

MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.

-

Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.

VEGFR-2 Inhibition Assay

This protocol is a general representation of an ELISA-based kinase assay.[2]

-

Assay Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2.

-

Kinase Reaction: The test compounds, VEGFR-2 enzyme, and ATP are added to the wells. Erlotinib or Sorafenib may be used as a positive control.

-

Incubation: The plate is incubated at room temperature for a specified period to allow the kinase reaction to proceed.

-

Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: A substrate for the conjugated enzyme is added to produce a detectable signal.

-

Data Analysis: The signal intensity is measured, and the IC50 values for the test compounds are determined.

Signaling Pathway

The anticancer activity of some this compound derivatives has been attributed to the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Antimicrobial Activity

Certain derivatives of this compound have also demonstrated potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridine JC-01-074 | S. aureus USA300LAC | 16 | [4] |

| Pyridine derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

-

Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Experimental Workflow

The discovery and evaluation of new this compound derivatives typically follow a structured workflow from synthesis to biological characterization.

Caption: General workflow for the development and evaluation of novel derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds can be achieved through various organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring by an ethanolamine derivative.

General Synthetic Protocol

The following is a generalized procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, combine 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 2-aminoethanol in a suitable solvent (e.g., ethanol, THF).

-

Base Addition: A base (e.g., potassium carbonate, triethylamine) is often added to neutralize the hydrogen halide formed during the reaction.

-

Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

-

Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

This technical guide provides a foundational understanding of the biological potential of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging further exploration of this versatile chemical scaffold.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-(Pyridin-2-ylamino)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Pyridin-2-ylamino)ethanol is a valuable and versatile precursor in organic synthesis, serving as a foundational building block for a diverse array of more complex molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, coupled with the electronic properties of the pyridine ring, allows for its participation in a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of heterocyclic frameworks relevant to medicinal chemistry and materials science.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 138.17 g/mol . Its structure features a pyridine ring linked to an ethanol moiety via a secondary amine, rendering it soluble in various organic solvents.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [1] |

| Appearance | Solid[1] |

| CAS Number | 89943-04-4[1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-chloropyridine and ethanolamine. This reaction is a common strategy for the formation of N-aryl amines.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

2-Chloropyridine

-

Ethanolamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloropyridine (1.0 eq) in DMF, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Applications in Organic Synthesis

The presence of both a nucleophilic secondary amine and a hydroxyl group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound can serve as a key starting material for the synthesis of substituted imidazo[1,2-a]pyridines. The general strategy involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

References

Methodological & Application

Synthesis Protocol for 2-(Pyridin-2-ylamino)ethanol: A Detailed Guide for Researchers

Application Notes

Introduction

2-(Pyridin-2-ylamino)ethanol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and serves as a key building block in drug discovery and development. Its structure, featuring a pyridine ring linked to an ethanolamine moiety, allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening. This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Key Applications

-

Pharmaceutical Synthesis: Serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The amino and hydroxyl groups offer reactive sites for further functionalization.

-

Medicinal Chemistry: Used in the development of new chemical entities (NCEs) for various therapeutic targets. The pyridinamino scaffold is present in a range of bioactive molecules.

-

Ligand Synthesis: The nitrogen atoms in the pyridine ring and the amino group, along with the hydroxyl group, can act as coordination sites for metal ions, making it a useful ligand in coordination chemistry and catalysis.

Two primary synthetic routes are presented, each with distinct advantages and considerations. The first involves the nucleophilic aromatic substitution of a 2-halopyridine with ethanolamine, a common and effective method for forming the C-N bond. The second route utilizes the reaction of 2-aminopyridine with a two-carbon electrophile. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

Experimental Protocols

Two reliable methods for the synthesis of this compound are detailed below.

Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Ethanolamine

This method is a straightforward approach involving the reaction of commercially available 2-chloropyridine and ethanolamine.

Reaction Scheme:

Materials and Equipment:

-

2-Chloropyridine

-

Ethanolamine

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or neat)

-

Base (e.g., Potassium carbonate, optional, if not running neat)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyridine (1 equivalent) and an excess of ethanolamine (3-5 equivalents). The reaction can be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMF. If using a solvent, a base such as potassium carbonate (1.5 equivalents) should be added to neutralize the HCl generated.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is consumed. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction was run neat, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

If a solvent and base were used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for elution.

-

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Method 2: Reaction of 2-Aminopyridine with 2-Chloroethanol

This alternative method involves the N-alkylation of 2-aminopyridine with 2-chloroethanol in the presence of a base.

Reaction Scheme:

Materials and Equipment:

-

2-Aminopyridine

-

2-Chloroethanol

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Standard glassware for quenching, extraction, and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-aminopyridine (1 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the final product using appropriate spectroscopic techniques.

-

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the two synthetic methods. The values are indicative and may vary based on the specific experimental setup and scale.

| Parameter | Method 1: From 2-Chloropyridine | Method 2: From 2-Aminopyridine |

| Starting Materials | 2-Chloropyridine, Ethanolamine | 2-Aminopyridine, 2-Chloroethanol |

| Key Reagents | - (or K₂CO₃ if solvent used) | Sodium Hydride (NaH) |

| Solvent | Neat or DMF | Anhydrous THF or DMF |

| Reaction Temperature | 100-120 °C | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 12-24 hours |

| Typical Yield | 60-80% | 50-70% |

| Purification | Column Chromatography | Column Chromatography |

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via Method 1.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 2-(Pyridin-2-ylamino)ethanol from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(Pyridin-2-ylamino)ethanol, a valuable intermediate in pharmaceutical development, starting from 2-aminopyridine. The primary method detailed is a copper-catalyzed N-alkylation reaction with 2-chloroethanol, a common and effective method for forming C-N bonds.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring and an ethanolamine side chain, makes it a versatile precursor for drug candidates. The synthesis from readily available 2-aminopyridine is a critical step in the development of these potential therapeutics. The protocol described herein is based on established copper-catalyzed amination reactions, which offer a reliable method for the N-alkylation of aminopyridines.

Principle of the Method

The synthesis of this compound from 2-aminopyridine is achieved through a nucleophilic substitution reaction with a 2-haloethanol, such as 2-chloroethanol. The reaction is facilitated by a copper catalyst, which enhances the reactivity of the amine and promotes the formation of the desired C-N bond. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound under representative reaction conditions.

| Parameter | Value |

| Reactants | |

| 2-Aminopyridine | 1.0 eq |

| 2-Chloroethanol | 1.2 eq |

| Copper(I) Iodide (CuI) | 0.1 eq |

| Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 120 °C |

| Reaction Time | 24 hours |

| Yield (Isolated) | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Melting Point | 88-91 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 5.30 (br s, 1H), 3.75 (t, 2H), 3.40 (q, 2H), 2.50 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 148.2, 137.5, 113.8, 107.9, 61.2, 44.5 |

| Mass Spec (ESI+) m/z | 139.08 [M+H]⁺ |

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment

-

2-Aminopyridine

-

2-Chloroethanol

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

-

HPLC system

Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture to ensure good suspension. Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Column Chromatography: Purify the crude product by silica gel column chromatography.

-

Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to elute the product.

-

Fraction Collection: Collect the fractions containing the desired product (monitored by TLC).

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

Characterization

-

Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols: Synthesis of 2-(Pyridin-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a valuable bifunctional molecule incorporating both a pyridine ring and an ethanolamine side chain. This structure makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful method for the functionalization of heteroaromatic rings.

This document provides a detailed overview of the reaction mechanism for the formation of this compound, a representative experimental protocol, and relevant quantitative data to guide researchers in its synthesis and application.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and ethanolamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[1][2]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The amino group of ethanolamine, acting as the nucleophile, attacks the carbon atom bearing the halogen leaving group (e.g., chlorine or bromine) on the pyridine ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]

-

Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate.[2]

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the final product, this compound.

Computational studies on the analogous reaction between 2-chloropyridine and 2-methylaminoethanol suggest that the reaction may proceed through a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single transition state.[3] The reaction is found to be second order.[3]

Reaction Scheme

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

| Temperature (°C) | Reaction Time (min) | Yield (%) |

| 120 | 60 | ~10 |

| 120 | 240 | ~30 |

| 120 | 480 | ~45 |

| 120 | 960 | ~60 |

| 140 | 60 | ~25 |

| 140 | 240 | ~55 |

| 140 | 480 | ~70 |

| 140 | 960 | ~80 |

Data adapted from a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.[3]

Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on the established procedures for SNAr reactions with 2-halopyridines.

Materials and Reagents

-

2-Chloropyridine

-

Ethanolamine

-

Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add ethanolamine (1.2-2.0 eq) and a base such as potassium carbonate (1.5-2.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid by-products and wash the filter cake with a small amount of the reaction solvent or an extraction solvent.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with deionized water and then with brine to remove any remaining inorganic impurities.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood process. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, researchers can achieve good yields of this valuable synthetic intermediate. The provided protocol and mechanistic insights serve as a comprehensive guide for its preparation in a laboratory setting.

References

Application Notes and Protocols: 2-(Pyridin-2-ylamino)ethanol in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and detailed protocols for the coordination chemistry of "2-(Pyridin-2-ylamino)ethanol" are limited in publicly available literature. The following application notes and protocols are based on established principles and data from closely related and analogous N,O-chelating aminopyridine ligands. These should serve as a comprehensive guide and a starting point for experimental design.

Introduction

This compound is a versatile bidentate ligand that can coordinate to metal centers through the pyridyl nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. The presence of both a hard oxygen donor and a borderline nitrogen donor allows for the formation of stable complexes with a wide variety of transition metals. The amino group can also be deprotonated to form an even stronger bond with the metal ion. This unique combination of features makes its metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Predicted Coordination Behavior

"this compound" is expected to act as a bidentate N,O-chelating ligand. The coordination can occur with the ligand in its neutral form or as a deprotonated anion. The resulting metal complexes are anticipated to exhibit various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. The flexible nature of the ethanolamine side chain allows it to accommodate the steric and electronic requirements of different metal centers.

Potential Applications

Based on analogous systems, coordination complexes of "this compound" are predicted to be active in several fields:

-

Catalysis: The metal complexes can be explored as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions. For instance, iron(II) complexes of similar amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP).[1][2]

-

Biological Activity: Many metal complexes with pyridine-based ligands exhibit significant biological activities. These complexes could be screened for their antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.[3]

-

Materials Science: The ability of this ligand to form stable complexes with various metals opens up possibilities for the design of novel materials with interesting magnetic, optical, or electronic properties.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the ligand and a representative metal complex, based on procedures for analogous compounds.

Synthesis of this compound

This procedure is a standard method for the synthesis of N-substituted 2-aminopyridines.

Workflow for the Synthesis of this compound

References

Application of "2-(Pyridin-2-ylamino)ethanol" in Neuroprotective Agent Research: A Review of Available Information

A thorough review of scientific literature reveals a notable absence of direct research on the application of "2-(Pyridin-2-ylamino)ethanol" as a neuroprotective agent. While the pyridine scaffold is a common feature in many biologically active compounds, and various pyridine derivatives have been investigated for their effects on the central nervous system, specific studies detailing the neuroprotective properties of "this compound" are not publicly available at this time.

Chemical suppliers list "this compound" and its close analogs, such as "2-[methyl(pyridin-2-yl)amino]ethanol" and "2-Amino-1-pyridin-2-yl-ethanol," primarily as intermediates for the synthesis of other molecules, including pharmaceuticals. For instance, "2-[methyl(pyridin-2-yl)amino]ethanol" is noted as a precursor in the synthesis of the antidiabetic drug Rosiglitazone. The compound "2-Amino-1-pyridin-2-yl-ethanol" is mentioned as a key intermediate in the development of drugs targeting neurological disorders, although specific data on its intrinsic neuroprotective activity is not provided[1][2][3].

The broader class of pyridine-containing compounds has indeed been a subject of interest in neuroprotective research. Pyridine derivatives are recognized for their diverse biological activities, and some have been explored for their potential to treat neurodegenerative conditions. For example, research into pyridine amine derivatives has shown promise in inhibiting the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease[4]. Additionally, other complex pyridine derivatives have been synthesized and evaluated for activities related to neuroinflammation and neurodegeneration[5][6].

However, without specific studies on "this compound," it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The scientific community has not yet published research that would form the basis for such a detailed analysis of this specific compound's neuroprotective applications.

Researchers interested in the neuroprotective potential of this molecule would need to conduct foundational in vitro and in vivo studies to determine its efficacy and mechanism of action. Such research would be novel and would contribute new knowledge to the field of medicinal chemistry and neuropharmacology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Characterization of 2-(Pyridin-2-ylamino)ethanol using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction